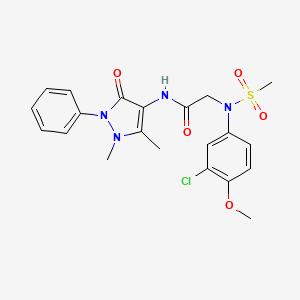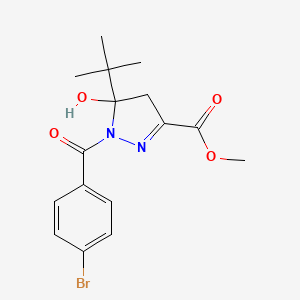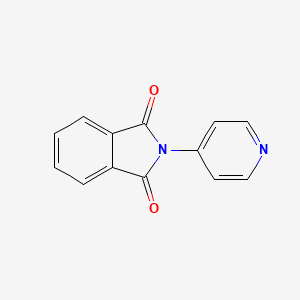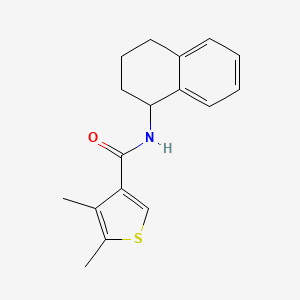![molecular formula C23H24N2 B5209557 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine, also known as BMS-986169, is a chemical compound that belongs to the class of pyridine derivatives. It is a highly potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine is a highly selective antagonist of the α7 nAChR, which is a type of receptor found in the brain and other tissues. By blocking the activity of this receptor, 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine is able to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include improving cognitive function, reducing inflammation, and modulating the release of neurotransmitters. The compound has also been shown to have a favorable safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine in lab experiments is its high potency and selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine. These include further studies on its potential therapeutic applications in diseases such as Alzheimer's disease and schizophrenia, as well as investigations into its mechanism of action and potential side effects. Additionally, there is potential for the development of new compounds based on the structure of 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine that may have even greater potency and selectivity for the α7 nAChR.
Synthesis Methods
The synthesis of 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine involves a multi-step process that starts with the reaction of 4-biphenylmethyl chloride with 2-piperidinone to form the intermediate 1-(4-biphenylylmethyl)-2-piperidinone. This intermediate is then reacted with 3-bromopyridine to form the final product, 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine.
Scientific Research Applications
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The compound has been shown to improve cognitive function and reduce inflammation in preclinical models of these diseases.
properties
IUPAC Name |
3-[1-[(4-phenylphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-2-7-20(8-3-1)21-13-11-19(12-14-21)18-25-16-5-4-10-23(25)22-9-6-15-24-17-22/h1-3,6-9,11-15,17,23H,4-5,10,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJGJZAVBWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
![4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5209490.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)
![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)

![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)